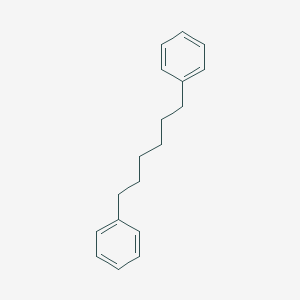

1,6-Diphenylhexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylhexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h3-4,7-10,13-16H,1-2,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGPMIRVCZNXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148717 | |

| Record name | 1,6-Diphenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087-49-6 | |

| Record name | 1,6-Diphenylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diphenylhexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Diphenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Optimizing the Synthesis of 1,6-Diphenylhexane: A Technical Guide for Researchers

Introduction: The Significance of 1,6-Diphenylhexane in Research and Development

This compound is a valuable aromatic hydrocarbon characterized by a six-carbon aliphatic chain flanked by two phenyl groups. Its unique structure imparts properties that make it a significant molecule in various fields of research and development. In materials science, it serves as a building block for polymers and liquid crystals, where the rigid phenyl groups and the flexible hexyl chain influence the material's thermal and mechanical properties. In medicinal chemistry, the this compound scaffold can be found in a variety of biologically active molecules, and its derivatives are often explored as potential therapeutic agents. Furthermore, in fundamental organic chemistry, the synthesis of this compound serves as an excellent model for studying and optimizing carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of various synthetic routes to this compound, with a focus on optimizing reaction yields and purity.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections of the target molecule. The primary challenge lies in the efficient formation of the carbon-carbon bonds connecting the phenyl groups to the hexyl chain. This guide will focus on three primary and mechanistically distinct approaches:

-

Classical Coupling Methods: Featuring the Wurtz-Fittig reaction, a long-standing method for the formation of alkyl-aryl bonds.

-

Organometallic Cross-Coupling: Highlighting the Kumada coupling, a powerful transition-metal-catalyzed reaction utilizing Grignard reagents.

-

Friedel-Crafts Acylation and Subsequent Reduction: A two-step approach that circumvents some of the challenges associated with direct alkylation of aromatic rings.

Each of these methods offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and potential side products. The following sections will delve into the mechanistic underpinnings and practical optimization of each approach.

In-Depth Analysis and Optimization of Synthetic Routes

The Wurtz-Fittig Reaction: A Classic Approach with Modern Considerations

The Wurtz-Fittig reaction is a well-established method for the synthesis of alkylated aromatic compounds, involving the reaction of an aryl halide, an alkyl halide, and sodium metal in an anhydrous ether solvent.[1][2] For the synthesis of this compound, a plausible approach involves the reaction of two equivalents of a 3-phenylpropyl halide with sodium.

Reaction Scheme:

2 Ph-(CH₂)₃-Br + 2 Na → Ph-(CH₂)₆-Ph + 2 NaBr

Mechanistic Insights and Optimization Potential:

The mechanism of the Wurtz-Fittig reaction is complex and can proceed through both radical and organoalkali intermediates.[1] Understanding these pathways is crucial for optimizing the reaction and minimizing side products.

-

Radical Pathway: Involves the single-electron transfer from sodium to the alkyl and aryl halides to form radicals, which then couple.

-

Organoalkali Pathway: Involves the formation of an organosodium reagent, which then acts as a nucleophile towards the other halide.[1]

Key Optimization Parameters:

| Parameter | Effect on Yield and Purity | Rationale and In-depth Explanation |

| Sodium Metal Surface Area | Increased surface area (e.g., sodium sand or dispersion) can increase the reaction rate. | The reaction is heterogeneous, occurring on the surface of the sodium metal. A larger surface area provides more sites for electron transfer. |

| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) are essential. | Grignard reagents and organosodium compounds are highly reactive towards protic solvents like water or alcohols, which would quench the reactive intermediates.[3] |

| Temperature | Typically performed at or below room temperature to control the exothermicity. | The reaction is highly exothermic. Excessive heat can lead to an increase in side reactions, such as elimination and the formation of symmetrical byproducts (biphenyl and dodecane). |

| Purity of Reactants | High purity of alkyl and aryl halides is critical. | Impurities can interfere with the reaction and lead to the formation of undesired byproducts, complicating purification. |

Troubleshooting and Side-Reaction Mitigation:

A significant drawback of the Wurtz-Fittig reaction is the formation of symmetrical coupling byproducts (e.g., biphenyl and dodecane) and products of elimination and rearrangement.[2]

-

Mitigating Symmetrical Coupling: Using a stoichiometric amount of the reactants can help, but separation of the desired product from these byproducts can be challenging due to their similar physical properties.

-

Minimizing Elimination: Maintaining a low reaction temperature is crucial to disfavor elimination reactions, which are more prevalent with secondary and tertiary alkyl halides.

Experimental Protocol: Wurtz-Fittig Synthesis of this compound

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire apparatus must be thoroughly flame-dried under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions.

-

Reagent Preparation: Finely cut sodium metal (2.2 equivalents) is added to the reaction flask containing anhydrous diethyl ether.

-

Reaction Initiation: A solution of 3-phenylpropyl bromide (2 equivalents) in anhydrous diethyl ether is added dropwise to the stirred sodium suspension. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine.

-

Reaction Progression: The reaction mixture is stirred vigorously at room temperature for several hours. The progress of the reaction can be monitored by the disappearance of the sodium metal.

-

Workup: After the reaction is complete, any unreacted sodium is carefully quenched by the slow addition of ethanol, followed by water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel using a nonpolar eluent such as hexane.

Kumada Coupling: A Transition-Metal-Catalyzed Approach

The Kumada coupling is a powerful cross-coupling reaction that utilizes a transition metal catalyst, typically nickel or palladium, to form a carbon-carbon bond between a Grignard reagent and an organic halide.[4] For the synthesis of this compound, a convergent approach would involve the coupling of a phenyl Grignard reagent with 1,6-dihalohexane.

Reaction Scheme:

2 Ph-MgBr + Br-(CH₂)₆-Br --(Ni or Pd catalyst)--> Ph-(CH₂)₆-Ph + 2 MgBr₂

Mechanistic Insights and Optimization Potential:

The catalytic cycle of the Kumada coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-halogen bond of the dihaloalkane.

-

Transmetalation: The organic group from the Grignard reagent is transferred to the metal center.

-

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, regenerating the active catalyst.

Key Optimization Parameters:

| Parameter | Effect on Yield and Purity | Rationale and In-depth Explanation |

| Catalyst System | The choice of metal (Ni or Pd) and ligand is crucial. | Nickel catalysts are often more reactive and cost-effective for alkyl-aryl couplings. The ligand influences the stability and reactivity of the catalytic species.[5] |

| Grignard Reagent Quality | Freshly prepared and accurately titrated Grignard reagent is essential. | The concentration of the Grignard reagent directly impacts the stoichiometry of the reaction. Old or poorly prepared Grignard reagents can contain impurities that poison the catalyst. |

| Solvent | Anhydrous THF or diethyl ether are the solvents of choice. | These solvents are necessary for the formation and stability of the Grignard reagent and are compatible with the catalytic cycle. |

| Temperature | Reactions are often run at room temperature or with gentle heating. | The optimal temperature depends on the reactivity of the specific substrates and catalyst used. Excessive heat can lead to catalyst decomposition and side reactions. |

Troubleshooting and Side-Reaction Mitigation:

-

Homocoupling of the Grignard Reagent: This can be minimized by slow addition of the Grignard reagent to the reaction mixture and maintaining a low concentration.

-

β-Hydride Elimination: This is a potential side reaction with alkyl halides containing β-hydrogens. The choice of catalyst and ligand can influence the rate of reductive elimination versus β-hydride elimination.

Experimental Protocol: Kumada Coupling Synthesis of this compound

-

Catalyst Preparation: In a flame-dried, inert-atmosphere glovebox or Schlenk line, the nickel or palladium catalyst precursor and the appropriate ligand are added to a reaction flask.

-

Reaction Setup: The flask is charged with anhydrous THF and 1,6-dibromohexane (1 equivalent).

-

Grignard Addition: Phenylmagnesium bromide (2.2 equivalents) in THF is added slowly via a syringe pump to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is monitored by TLC or GC-MS for the disappearance of the starting materials.

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane) to yield pure this compound.

Friedel-Crafts Acylation Followed by Reduction: A Two-Step Strategy

Direct Friedel-Crafts alkylation of benzene with a long-chain dihaloalkane is often plagued by polysubstitution and carbocation rearrangements. A more reliable method is a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting diketone.[6]

Reaction Scheme:

-

Friedel-Crafts Acylation: Benzene + Adipoyl chloride --(AlCl₃)--> 1,6-diphenyl-1,6-hexanedione

-

Reduction (Clemmensen or Wolff-Kishner): 1,6-diphenyl-1,6-hexanedione --(Reducing Agent)--> this compound

Mechanistic Insights and Optimization Potential:

-

Friedel-Crafts Acylation: This electrophilic aromatic substitution proceeds via the formation of an acylium ion, which is a strong electrophile. Unlike the carbocations in Friedel-Crafts alkylation, acylium ions do not undergo rearrangement.[6] The deactivating nature of the acyl group prevents further acylation of the product.

-

Clemmensen Reduction: This reduction of a ketone to an alkane is carried out using zinc amalgam and concentrated hydrochloric acid.[7] The mechanism is complex and thought to involve organozinc intermediates on the surface of the zinc.[8]

-

Wolff-Kishner Reduction: This method utilizes hydrazine and a strong base (e.g., potassium hydroxide) at high temperatures to reduce the ketone.[7] It is suitable for substrates that are sensitive to strong acids.

Key Optimization Parameters:

| Parameter | Effect on Yield and Purity | Rationale and In-depth Explanation |

| Stoichiometry of AlCl₃ | A slight excess of aluminum chloride is required. | The Lewis acid catalyst complexes with the acyl chloride to form the acylium ion and also complexes with the product ketone, rendering it inactive. |

| Reaction Temperature (Acylation) | The reaction is typically performed at low temperatures initially and then warmed. | The formation of the acylium ion is exothermic. Controlling the temperature prevents side reactions.[9] |

| Choice of Reducing Agent | Depends on the substrate's stability. | The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner is strongly basic. The choice depends on the presence of other functional groups in the molecule. |

| Purity of Adipoyl Chloride | High purity is essential to avoid side reactions. | Impurities can lead to the formation of undesired byproducts. |

Troubleshooting and Side-Reaction Mitigation:

-

Incomplete Acylation: Ensure anhydrous conditions and the use of a sufficient amount of active AlCl₃.

-

Incomplete Reduction: The Clemmensen reduction can sometimes be sluggish. Ensuring a good quality zinc amalgam and sufficient reaction time is important. For the Wolff-Kishner reduction, high temperatures are often necessary for the reaction to go to completion.

Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction

Part A: Friedel-Crafts Acylation of Benzene with Adipoyl Chloride

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas is charged with anhydrous aluminum chloride (2.5 equivalents) and dry benzene (solvent and reactant).

-

Addition of Acyl Chloride: The flask is cooled in an ice bath, and a solution of adipoyl chloride (1 equivalent) in dry benzene is added dropwise with vigorous stirring.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) for a few hours to ensure complete reaction.[10]

-

Workup: The reaction mixture is cooled and poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed, and the crude 1,6-diphenyl-1,6-hexanedione is purified by recrystallization from a suitable solvent (e.g., ethanol).

Part B: Clemmensen Reduction of 1,6-Diphenyl-1,6-hexanedione

-

Preparation of Zinc Amalgam: Zinc powder is treated with a solution of mercuric chloride to form the amalgam.

-

Reduction: The purified 1,6-diphenyl-1,6-hexanedione is added to a flask containing the zinc amalgam, concentrated hydrochloric acid, water, and toluene. The mixture is heated under reflux with vigorous stirring for an extended period (e.g., 24-48 hours).

-

Workup: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine and dried.

-

Purification: The solvent is removed, and the resulting this compound is purified by vacuum distillation or column chromatography.

Purification and Characterization

The final step in any synthesis is the purification and characterization of the product. This compound is a nonpolar compound, which dictates the appropriate purification techniques.

-

Column Chromatography: This is a highly effective method for separating this compound from more polar byproducts. A silica gel stationary phase with a nonpolar mobile phase, such as hexane or petroleum ether, is typically used.[11][12]

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an excellent purification method. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13][14]

-

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Gas Chromatography (GC): To assess the purity of the sample.

-

Melting Point Analysis: For solid samples, a sharp melting point close to the literature value indicates high purity.

-

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through various classical and modern synthetic methodologies. The choice of the optimal route depends on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance for potential side products. The Wurtz-Fittig reaction offers a direct but often low-yielding approach. The Kumada coupling provides a more efficient and controlled synthesis through transition metal catalysis. The Friedel-Crafts acylation followed by reduction is a reliable two-step method that avoids the common pitfalls of direct alkylation.

For researchers and drug development professionals, a thorough understanding of the mechanisms and optimization parameters of these reactions is paramount for the efficient and reproducible synthesis of this compound and its derivatives. Future research in this area may focus on developing even more efficient and sustainable catalytic systems, such as those based on earth-abundant metals, and exploring milder reaction conditions to further improve the greenness of these synthetic processes.

References

-

Chemistry Wurtz Fittig Reaction. Sathee NEET. (URL: [Link])

-

Synthesis of diarylalkanes through an intramolecular/intermolecular addition sequence by auto-tandem catalysis with strong Brønsted base. Chemical Communications (RSC Publishing). (URL: [Link])

-

Wurtz–Fittig reaction. L.S.College, Muzaffarpur. (URL: [Link])

-

Straightforward synthesis of diarylacetylenes from tetrachloroethylene using Kumada coupling reaction by Pd catalyst. Application to tri- and tetraarylethylenes. ResearchGate. (URL: [Link])

-

Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. PMC - NIH. (URL: [Link])

-

Wurtz-Fittig Reaction.( Preparation method of Alkanes).. YouTube. (URL: [Link])

-

Wurtz fittig reaction mechanism. Unacademy. (URL: [Link])

-

Wurtz-Fittig Reaction. YouTube. (URL: [Link])

-

Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents. NIH. (URL: [Link])

-

Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry. (URL: [Link])

-

18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. (URL: [Link])

-

Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. (URL: [Link])

-

Recrystallization. University of California, Irvine. (URL: [Link])

-

A stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes utilising 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a two-carbon alkenyl building block. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. (URL: [Link])

- WO2014088922A1 - Cyclohexane dehydrogenation - Google P

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. (URL: [Link])

-

Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. Organic Letters. (URL: [Link])

-

Solvent-free synthesis of dimethylhexane-1, 6-dicarbamate | Request PDF. ResearchGate. (URL: [Link])

-

Dehydrogenation of cyclohexane to benzene in microreactors. SPIE Digital Library. (URL: [Link])

-

Kumada coupling. Wikipedia. (URL: [Link])

-

friedel-crafts acylation of benzene. Chemguide. (URL: [Link])

-

(PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. (URL: [Link])

-

35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come?. Chemical Society Reviews (RSC Publishing). (URL: [Link])

-

Dehydrogenation of cyclohexane to benzene.. ResearchGate. (URL: [Link])

-

Recrystallization. University of Colorado Boulder. (URL: [Link])

-

Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst. PMC - NIH. (URL: [Link])

-

CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. University of Babylon. (URL: [Link])

-

Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling. PMC - NIH. (URL: [Link])

-

Nickel-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides and Tosylates: Remarkable Effect of 1,3-Butadienes | Request PDF. ResearchGate. (URL: [Link])

-

Purification: Tips for Flash Column Chromatography. University of Rochester. (URL: [Link])

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. (URL: [Link])

- US8962894B2 - Process for preparing 1, 6-hexanediol - Google P

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (URL: [Link])

-

(PDF) Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. (URL: [Link])

-

Clemmensen Reduction & Wolff Kishner Mechanism. YouTube. (URL: [Link])

-

Recrystallization-1.pdf. California State University, Northridge. (URL: [Link])

-

Catalyst Design for Selective Hydrogenation of Benzene to Cyclohexene through Density Functional Theory and Microkinetic Modeling. ACS Publications. (URL: [Link])

-

Recrystallization. Millersville University. (URL: [Link])

-

Catalytic Technology for Selective Hydrogenation of Benzene to Cyclohexene. BENTHAM SCIENCE PUBLISHERS. (URL: [Link])

-

QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. CCDC. (URL: [Link])

-

The Clemmensen Reduction. Juniper Publishers. (URL: [Link])

-

Cross Coupling between sp3-Carbon and sp3-Carbon Using a Diborylmethane Derivative at Room Temperature. Organic Chemistry Portal. (URL: [Link])

-

Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Wiley Online Library. (URL: [Link])

-

18.4c The Clemmensen and Wolff Kishner Reductions. YouTube. (URL: [Link])

-

Recrystallization. YouTube. (URL: [Link])

-

column chromatography & purification of organic compounds. YouTube. (URL: [Link])

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Wurtz fittig reaction mechanism [unacademy.com]

- 3. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kumada coupling - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. cup.edu.cn [cup.edu.cn]

- 12. youtube.com [youtube.com]

- 13. rubingroup.org [rubingroup.org]

- 14. m.youtube.com [m.youtube.com]

Theoretical Calculations of 1,6-Diphenylhexane Electronic States

This guide details the theoretical framework and computational protocols for analyzing the electronic states of 1,6-diphenylhexane (

Scope Definition: This document focuses exclusively on the saturated chain molecule, this compound. It is distinct from the conjugated fluorophore 1,6-diphenyl-1,3,5-hexatriene (DPH), which is rigid. The saturated this compound is a model system for investigating intramolecular excimer formation and polymer chain dynamics.

Content Type: Technical Whitepaper & Computational Protocol Audience: Computational Chemists, Photophysicists, and Drug Discovery Scientists

Executive Summary

This compound serves as a critical model for understanding conformational gating in excited-state dynamics. Unlike rigid chromophores, its electronic states are coupled to large-amplitude structural reorganizations. The ground state (

Accurate theoretical modeling of this system requires a multi-scale approach :

-

Ground State: Dispersion-corrected DFT to capture weak

interactions in pre-folded conformers. -

Excited State: Long-range corrected TD-DFT to describe Charge Transfer (CT) character and avoid "ghost" states.

-

Dynamics: Potential Energy Surface (PES) scanning to map the folding pathway.

Theoretical Framework

The Electronic Hamiltonian

Standard B3LYP functionals fail for this system because they underestimate long-range dispersion interactions (critical for phenyl ring stacking) and poorly describe Rydberg/CT states.

-

Recommended Functional:

B97X-D or CAM-B3LYP .-

Reasoning: These range-separated hybrids include Hartree-Fock exchange at long distances, correctly modeling the asymptotic behavior of the potential, which is essential for the sandwich-like excimer geometry.

-

-

Basis Set: 6-311++G(d,p) .

-

Reasoning: Diffuse functions (

) are non-negotiable for excited states where electron density extends far from the nuclei.

-

Conformational Landscape & The "Hirayama Rule"

The Hirayama rule states that intramolecular excimer formation is maximal for

- State: The hexamethylene chain adopts an extended all-trans conformation to minimize steric repulsion.

-

State: Excitation localizes on one phenyl ring (

Computational Protocol

Phase 1: Conformational Sampling (Ground State)

Because the molecule is flexible, a single optimization is insufficient. You must sample the Boltzmann distribution.

-

Generate Conformers: Use Molecular Mechanics (MMFF94 force field) to generate a library of rotamers.

-

Filter: Select conformers with ring-ring distances

Å (pre-folded) and -

Optimize: Run DFT optimization (Gas Phase and Solvent).

Phase 2: Excited State Scanning (TD-DFT)

This protocol maps the transition from the Locally Excited (LE) monomer to the Excimer.

Step-by-Step Workflow:

-

Vertical Excitation: Calculate the first 6 excited states (

) at the optimized extended geometry. -

Relaxed Scan:

-

Reaction Coordinate: Distance between the centroids of the two phenyl rings (

). -

Scan Range: From 12.0 Å (extended) to 3.0 Å (stacked).

-

Method: Optimize

geometry at each step.

-

-

Frequency Calculation: Confirm the excimer minimum (stacked,

Å) has zero imaginary frequencies.

Data Synthesis & Expected Values

The following table summarizes theoretical benchmarks for this compound compared to experimental expectations.

| Parameter | State | Theoretical Method | Typical Value | Notes |

| Absorption | TD- | ~260 - 265 nm | Corresponds to isolated benzene transition. | |

| Monomer Emission | TD-DFT Optimization | ~280 - 290 nm | Structured emission (mirror image of absorption). | |

| Excimer Emission | TD-DFT (Stacked Geom) | ~340 - 360 nm | Broad, structureless band; large Stokes shift. | |

| Binding Energy | Excimer Stability | -5 to -8 kcal/mol | Stabilization due to excitonic resonance. | |

| Stacking Distance | Excimer Geom | DFT Geometry Opt | 3.3 - 3.5 Å | Face-to-face "sandwich" configuration. |

Visualizing the Excimer Formation Pathway[1]

The following diagram illustrates the critical "Folding-Excimer" mechanism. It shows how the system moves from an entropic trap (extended) to an enthalpic trap (excimer) upon photoexcitation.

Figure 1: The photo-physical cycle of this compound. Note the bifurcation: emission can occur from the monomer state (yellow) or, after folding, from the lower-energy excimer state (green).

Critical Validation Checks (Self-Validating Protocol)

To ensure your calculations are physically relevant, apply these three checks:

-

The "Ghost State" Check:

-

Check the oscillator strength (

) of the first 3 excited states. -

If

for a low-energy state that involves charge transfer over long distances (extended chain), your functional may be introducing spurious "ghost" states. Switch to CAM-B3LYP .

-

-

The Mirror Image Rule:

-

Calculate the Frank-Condon factors. The

emission spectrum should mirror the absorption spectrum. If it does not, the geometry has deformed significantly (likely towards the excimer) during optimization.

-

-

Solvent Polarity Test:

-

Run calculations in Cyclohexane (

) and Acetonitrile ( -

Validation: The excimer state should be less stable or shift to a Charge-Transfer (CT) state in highly polar solvents if the symmetry is broken. In non-polar solvents, the sandwich excimer is the dominant trap.

-

References

-

Time-Dependent Density Functional Theory (TD-DFT) Overview

-

Excited-State Calcul

-

Intramolecular Excimer Form

-

Molecular Dynamics of 1,6-Linked Chains

Sources

- 1. asc.ohio-state.edu [asc.ohio-state.edu]

- 2. Conformation-specific spectroscopy and excited state photophysics of 5-phenyl-1-pentene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comparative investigation on excimer fluorescence toward its bright future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. youtube.com [youtube.com]

- 7. Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. nat.vu.nl [nat.vu.nl]

- 9. Molecular Dynamics Simulations of Forced Conformational Transitions in 1,6-Linked Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

The 1,6-Diphenylhexane Scaffold: A Technical Guide to Its Discovery, Biophysics, and Pharmacological Evolution

[1]

Executive Summary

The This compound (1,6-DPH) scaffold represents a critical structural motif in organic chemistry and drug discovery.[1] While simple in composition—two phenyl rings connected by a saturated six-carbon linker—its specific geometry and flexibility have made it a cornerstone in two distinct scientific revolutions: membrane biophysics , where its unsaturated analog (DPH) became the gold standard for fluidity measurements, and rational drug design , where its

This guide analyzes the technical history, synthetic pathways, and biological applications of 1,6-DPH and its functionalized analogs.[1]

Part 1: Historical Genesis and Structural Significance

The Chemical Scaffold

The this compound core (

Key Structural Analogs:

-

This compound: The saturated parent hydrocarbon.[1]

-

1,6-Diphenyl-1,3,5-hexatriene (DPH): The rigid, fluorescent probe.[1]

-

(2S,5S)-1,6-Diphenylhexane-2,5-diamine: The chiral building block for

-symmetric drugs.[1] -

Hexestrol: A structural isomer (3,4-diphenylhexane) often confused with 1,6-DPH but pharmacologically distinct (estrogen agonist).[1]

Timeline of Discovery

-

1930s-40s: Initial synthesis of diphenylalkanes during the search for synthetic estrogens (diethylstilbestrol analogs).[1]

-

1970s: Shinitzky and Inbar establish DPH as the premier probe for microviscosity in biological membranes.

-

1990s: Abbott Laboratories and Vertex Pharmaceuticals utilize the

-symmetric this compound core to design the first HIV protease inhibitors, validating the concept of symmetry-based drug design.[1]

Part 2: The Biophysical Standard (DPH)

1,6-Diphenyl-1,3,5-hexatriene (DPH) is the unsaturated analog of the scaffold.[1] It remains one of the most cited fluorescent probes in history.

Mechanism of Action: Fluorescence Anisotropy

DPH is non-fluorescent in water but highly fluorescent in hydrophobic environments (lipid bilayers). Its rod-like shape aligns parallel to the acyl chains of phospholipids.

-

Excitation/Emission:

nm, -

Physics: When excited with polarized light, the depolarization of the emitted light (anisotropy,

) directly correlates to the rotational diffusion of the probe, which is a function of membrane viscosity (fluidity).

Diagram: DPH Membrane Insertion

The following diagram illustrates the alignment of DPH within a phospholipid bilayer and the principle of rotational constraint.

Caption: DPH intercalates between lipid tails; its rotational freedom (and thus fluorescence anisotropy) reports on the viscosity of the membrane core.[1]

Part 3: The Pharmacological Breakthrough (HIV Protease Inhibitors)

The most significant application of the this compound scaffold in medicine is its role in the "Symmetry-Based Design" of HIV protease inhibitors.

The -Symmetry Hypothesis

HIV protease is a homodimeric enzyme with a

The Scaffold: (2S,5S)-Diamino-1,6-Diphenylhexane

The team designed inhibitors based on a This compound core functionalized with:

-

Central Diol: To mimic the transition state of the peptide bond hydrolysis.

-

2,5-Diamines: To anchor the molecule into the S2/S2' pockets of the enzyme.

This led to the development of A-74704 , a potent prototype that evolved into clinical candidates.

Table 1: Evolution of HIV Protease Inhibitors from the Hexane Scaffold

| Compound | Core Structure | Significance | |

| A-74704 | First proof-of-concept for symmetry-based design.[1] | < 1.0 | |

| L-700,417 | This compound derivative | Validated the "pseudo-symmetric" approach.[1] | 0.67 |

| Ritonavir | Modified (asymmetric) backbone | Clinical drug; evolved from the symmetric core concepts. | 0.015 |

| Lopinavir | Modified backbone | Second-generation; optimized against resistance.[1] | < 0.01 |

Diagram: Symmetry-Based Inhibition

Caption: The C2-symmetric this compound scaffold perfectly complements the C2-symmetric active site of the HIV protease homodimer.[1]

Part 4: Synthetic Protocols

Synthesis of the Chiral Core: (2S,5S)-1,6-Diphenylhexane-2,5-diamine

This protocol describes the synthesis of the diamine core used for HIV protease inhibitors and chiral ligands.[1]

Reaction Scheme:

-

Starting Material: L-Phenylalanine (source of chirality).[1]

-

Protection: N-boc protection of L-Phenylalanine.[1]

-

Dimerization: C-C bond formation (often via Grignard or electrochemical coupling) is difficult for 1,6-hexanes directly from amino acids.[1]

-

Alternative Route: Double addition of benzyl Grignard to a chiral bis-epoxide or tartrate derivative.[1]

-

Modern Route:Homodimerization of chiral N-protected amino aldehydes using Samarium(II) iodide (

).

-

Protocol (SmI2 Reductive Coupling):

-

Reagents: N-Boc-L-phenylalaninal (aldehyde derived from Phe),

(0.1 M in THF), HMPA (additive).[1] -

Procedure:

-

Dissolve N-Boc-L-phenylalaninal (1.0 eq) in dry THF under Argon.

-

Cool to -78°C.[1]

-

Add

solution (2.2 eq) dropwise. The deep blue color should persist. -

Stir for 2 hours, allowing to warm to 0°C.

-

Quench with saturated

.

-

-

Workup: Extract with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Result: A mixture of anti and syn 3,4-diols (the this compound backbone is formed here).[1] Separation of diastereomers yields the desired

-symmetric core.

Synthesis of DPH (Fluorescent Probe)

Wittig Reaction Approach:

-

Reagents: Cinnamaldehyde, Cinnamyl triphenylphosphonium chloride, Lithium Ethoxide.[1]

-

Procedure:

-

Mix cinnamaldehyde and the phosphonium salt in absolute ethanol.

-

Add LiOEt dropwise under

atmosphere. -

Reflux for 4 hours.

-

Cool and filter the precipitate.

-

-

Purification: Recrystallization from benzene/chloroform yields all-trans-1,6-diphenyl-1,3,5-hexatriene as yellow needles.[1]

Part 5: Future Outlook

The this compound scaffold is currently experiencing a renaissance in materials science .[1]

-

Piezochromism: Recent studies (2023) show that DPH exhibits "negative linear compressibility" and changes color under high pressure, making it a candidate for stress-sensing polymers.[1]

-

Neurodegenerative Disease: DPH analogs are being investigated as probes for amyloid fibril formation (e.g., in Alzheimer's research), detecting the hydrophobic pockets of misfolded protein aggregates.

References

-

Kempf, D. J., et al. (1990).[1] "Symmetry-based design of a potent, selective, and orally bioavailable inhibitor of HIV protease."[1] Journal of Organic Chemistry. Link[1]

-

Shinitzky, M., & Barenholz, Y. (1974).[1] "Dynamics of the hydrocarbon layer in liposomes of lecithin and sphingomyelin containing dicetylphosphate." Journal of Biological Chemistry. Link

-

Lentz, B. R. (1989).[1] "Membrane fluidity as detected by diphenylhexatriene probes." Chemistry and Physics of Lipids. Link

-

Bone, R., et al. (1989).[1] "X-ray crystal structure of the HIV protease complex with L-700,417, an inhibitor with pseudo-C2 symmetry."[1] Journal of the American Chemical Society. Link[1]

-

Zhang, H., et al. (2023).[1] "Multiple responses of 1,6-diphenyl-1,3,5-hexatriene to mechanical stimulation: emission enhancement, piezochromism and negative linear compressibility."[1][2] Chemical Science. Link

CAS number and chemical identifiers for 1,6-diphenylhexane

[1][2][3]

Chemical Identity & Nomenclature

This compound consists of a six-carbon saturated alkyl chain terminated at both ends by phenyl rings.[1] It represents a model "flexible spacer" system in supramolecular chemistry, often used to study chain folding dynamics and intramolecular interactions without the interference of pi-conjugation found in its unsaturated analogs.

Core Identifiers

| Registry / Standard | Identifier |

| CAS Number | 1087-49-6 |

| PubChem CID | 136853 |

| IUPAC Name | 1,1'-(1,6-Hexanediyl)bisbenzene |

| Common Synonyms | This compound; Hexane, 1,6-diphenyl-; |

| Molecular Formula | C |

| SMILES | C1=CC=C(C=C1)CCCCCCC2=CC=CC=C2 |

| InChI Key | DVGPMIRVCZNXMD-UHFFFAOYSA-N |

Physicochemical Profile

Unlike the yellow solid 1,6-diphenylhexatriene, the saturated this compound is a colorless liquid at room temperature due to the flexibility of the hexyl linker, which prevents efficient crystal packing.

| Property | Value | Technical Context |

| Molecular Weight | 238.37 g/mol | Monoisotopic mass: 238.172 |

| Physical State | Liquid | Colorless to pale oil |

| Melting Point | -2.45 °C | Remains liquid under standard lab conditions |

| Boiling Point | ~316 °C | High boiling point due to molecular weight/stacking |

| Density | 0.986 g/cm³ | Slightly less dense than water |

| Solubility | Lipophilic | Soluble in CHCl |

| Refractive Index | 1.550 | Estimated value |

Synthesis & Methodology

For research and drug development applications requiring high purity, the Grignard Coupling method is the preferred synthetic route. It offers higher specificity than Wurtz-Fittig coupling, which often yields byproduct mixtures.[1]

Protocol: Double Grignard Coupling

This method constructs the C18 skeleton by coupling a di-haloalkane with a phenyl magnesium halide.[1]

Reagents:

-

Substrate: 1,6-Dibromohexane (CAS 629-03-8)[1]

-

Reagent: Phenylmagnesium bromide (PhMgBr) (3.0 equivalents)[1]

-

Catalyst: Li2CuCl4 (Dilithium tetrachlorocuprate) - Optional catalyst for efficiency[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Step-by-Step Workflow:

-

Inert Atmosphere: Purge a 3-neck round-bottom flask with Nitrogen (N

) or Argon.[1] -

Grignard Preparation: Generate PhMgBr in situ or use a commercial 1.0 M solution in THF.[1]

-

Addition: Cool the PhMgBr solution to 0°C. Add 1,6-dibromohexane dropwise over 30 minutes. The stoichiometry requires a slight excess of Grignard (at least 2.2 eq) to ensure double substitution.[1]

-

Reflux: Warm to room temperature, then reflux for 4–6 hours to drive the substitution of both bromine atoms.

-

Quench: Cool to 0°C and quench carefully with saturated NH

Cl solution. -

Extraction: Extract with diethyl ether. Wash the organic layer with brine and dry over MgSO

.[1] -

Purification: Concentrate via rotary evaporation. Purify the resulting oil using silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 95:5) to remove biphenyl byproducts.[1]

Synthesis Logic Diagram

Caption: Workflow for the Grignard synthesis of this compound via nucleophilic substitution.

Structural Analysis & Spectroscopy

Validation of the structure relies on Nuclear Magnetic Resonance (NMR).[1] The molecule possesses a high degree of symmetry, simplifying the spectra.

Expected 1H NMR Data (CDCl , 300 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.15 - 7.30 ppm | Multiplet | 10H | Aromatic protons (Phenyl rings) |

| 2.60 ppm | Triplet ( | 4H | Benzylic -CH |

| 1.62 ppm | Quintet | 4H | Homobenzylic -CH |

| 1.38 ppm | Multiplet | 4H | Central -CH |

Interpretation: The absence of olefinic protons (typically 6.0–7.0 ppm) confirms the saturated hexane chain, distinguishing it from the hexatriene analog.

Applications in Research & Development

While less chemically reactive than its amine or halide derivatives, the hydrocarbon this compound plays specific roles in physical chemistry and material science:

-

Polymer Physics Standard: It serves as a model for "worm-like" chains.[1] Researchers use it to calibrate measurements of intramolecular excimer formation .[1] By comparing the fluorescence of this compound (which cannot conjugate) vs. 1,6-diphenylhexatriene, scientists can isolate the effects of chain flexibility on folding rates.

-

Viscosity Reference: Due to its stability and defined molecular weight, it is used as a high-temperature viscosity standard for calibrating rheometers used in polymer melt studies.[1]

-

Synthetic Intermediate: It acts as a scaffold for Friedel-Crafts acylations to generate complex liquid crystals or chiral ligands (e.g., after nitration and reduction to the diamine).[1]

References

Methodological & Application

Application Note: Fabrication of Pulse-Shape Discrimination (PSD) Plastic Scintillators using 1,6-Diphenylhexane

Executive Summary & Scientific Rationale

Standard plastic scintillators (e.g., pure polyvinyltoluene or polystyrene based) are excellent for gross counting of radiation but historically lack the ability to discriminate between neutrons and gamma rays.[1] This discrimination relies on Pulse Shape Discrimination (PSD) , a phenomenon driven by Delayed Fluorescence via Triplet-Triplet Annihilation (TTA).[1]

In rigid solids, triplet excitons are immobile, preventing TTA. To enable PSD in plastics, the matrix must be modified to allow triplet mobility. 1,6-Diphenylhexane (DPH) is utilized here not merely as a dopant, but as a plasticizing solvent . By incorporating DPH into a Polystyrene (PS) matrix, we create a "pseudo-liquid" environment at the molecular level. This lowers the local glass transition temperature (

Mechanism of Action[2]

-

Ionization: Incident radiation excites the polymer matrix (Polystyrene).

-

Energy Transfer: Energy migrates to the primary fluor (PPO) via Förster Resonance Energy Transfer (FRET).

-

Triplet Migration (The DPH Role): The DPH plasticizer reduces polymer chain rigidity, allowing long-lived triplet states (

) on the PPO molecules to diffuse and collide. -

Annihilation: Two triplets collide (

), creating a delayed singlet state ( -

Emission: The

decays, emitting a photon. The time delay of this photon allows differentiation between neutrons (high triplet density) and gammas (low triplet density).

Chemical Composition & Materials

The formulation requires high purity to prevent quenching of the triplet states. Oxygen is the primary enemy of PSD.

Table 1: Standard Formulation (Weight %)

| Component | Role | Concentration (wt%) | Notes |

| Styrene (Monomer) | Base Matrix | 60% - 70% | Must be destabilized (inhibitor removed). |

| This compound (DPH) | Plasticizer / Solvent | 10% - 20% | Induces mobility for TTA. High boiling point (>300°C) prevents evaporation during cure. |

| PPO (2,5-Diphenyloxazole) | Primary Fluor | 20% - 30% | Exceptionally high loading is required for percolation threshold in PSD plastics. |

| POPOP | Wavelength Shifter | 0.1% - 0.2% | Shifts emission to ~420nm for PMT matching. |

| Benzoyl Peroxide (BPO) | Radical Initiator | 0.01% - 0.05% | Thermal initiator. AIBN is an alternative.[2] |

Critical Note on Purity: The Styrene monomer typically comes with 4-tert-butylcatechol (TBC) inhibitor. This must be removed via an alumina column immediately prior to use.

Fabrication Protocol

Phase 1: Pre-Polymerization Preparation

Objective: Create a homogeneous, oxygen-free monomer solution.

-

Inhibitor Removal:

-

Pack a glass chromatography column with activated Alumina (basic).

-

Pass the Styrene monomer through the column under gravity or low pressure.

-

Collect directly into a pre-cleaned glass mixing vessel.

-

Validation: The monomer should be colorless. Any yellow tint indicates oxidation or remaining inhibitor.

-

-

Dissolution:

-

Add the This compound (DPH) to the styrene.

-

Note: Dissolving 30% PPO is endothermic and slow. Heat the mixture gently to 40°C and stir using a magnetic stirrer (PTFE coated) until the solution is perfectly clear.

-

Add the Benzoyl Peroxide (BPO) last. Ensure the temperature is below 50°C to prevent premature initiation.

-

-

Degassing (CRITICAL STEP):

-

Oxygen acts as a paramagnetic quencher that destroys triplet states, eliminating the PSD effect.

-

Method: Freeze-Pump-Thaw (FPT) cycles.

-

Freeze the solution using liquid nitrogen.

-

Apply high vacuum (< 0.1 mbar) to the headspace.

-

Thaw the solution in a warm water bath. Gas bubbles will evolve vigorously.

-

Repeat 3-5 times until no bubbles appear upon thawing.

-

-

Alternative: Spurge with ultra-high purity (UHP) Nitrogen or Argon for 60 minutes if FPT is not feasible, though FPT is superior for PSD performance.

-

Phase 2: Thermal Polymerization Cycle

Objective: Cure the plastic without inducing thermal stress (crazing) or boiling the monomer (bubbles).

The reaction is exothermic. If the temperature ramps too fast, the internal heat will boil the styrene (BP ~145°C), ruining the scintillator.

Figure 1: Thermal polymerization cycle designed to mitigate the Trommsdorff (auto-acceleration) effect.

Detailed Cycle:

-

Sealing: Perform in a glovebox or under vacuum seal. The mold (glass or PTFE) must be sealed against oxygen re-entry.

-

Stage A (Gelation): Place in an oven at 70°C . Hold for 72 hours . The mixture will turn from liquid to a soft gel.

-

Stage B (Hard Cure): Slowly ramp temperature to 90°C over 24 hours. Hold at 90°C for another 24 hours to consume residual monomer.

-

Stage C (Annealing): Ramp down to room temperature at a rate of 2°C per hour . This prevents thermal shock and internal stress fractures.

Post-Processing & Characterization

Polishing

Plasticized scintillators are softer than pure polystyrene.

-

Use water-cooled sanding to prevent melting.

-

Sequence: 600 grit

1200 grit -

Warning: Do not use organic solvents (Acetone/Ethanol) for cleaning, as they will attack the surface and extract the DPH. Use mild soapy water only.

PSD Validation (Figure of Merit)

To verify the DPH is working, you must measure the Figure of Merit (FOM) using a neutron source (e.g., Cf-252 or AmBe).

Where:

- is the separation between the gamma and neutron peaks in the Charge Integration plot.

- is the Full Width at Half Maximum of the respective peaks.

Target Metric: An FOM

Mechanism Visualization

The following diagram illustrates why DPH is essential for the PSD process in this specific matrix.

Figure 2: The role of DPH in facilitating Triplet Diffusion and Triplet-Triplet Annihilation (TTA).

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Yellowing | Oxidation or Overheating | Improve degassing (FPT); Reduce polymerization peak temp. |

| Bubbles | Thermal Runaway | Reduce initiator concentration; Slow down the temperature ramp. |

| Soft/Gummy Surface | Excess DPH or Incomplete Cure | Reduce DPH %; Increase cure time at 90°C. |

| No PSD Observed | Oxygen Quenching or Low Dye Load | Verify vacuum seal; Ensure PPO concentration is >20%. |

| Crazing (Cracks) | Fast Cooling | Reduce cooling rate to <2°C/hour. |

References

-

Zaitseva, N., et al. (2012).[1][5][6] "Plastic scintillators with efficient neutron/gamma pulse shape discrimination." Nuclear Instruments and Methods in Physics Research Section A. Link[1][6]

-

Brooks, F. D. (1979). "Development of organic scintillators." Nuclear Instruments and Methods. Link[6]

-

Lawrence Livermore National Laboratory. (2018). "Recent Developments in Plastic Scintillators with Pulse Shape Discrimination." NIM A. Link[6]

-

Eljen Technology. "EJ-276 Plastic Scintillator Data Sheet (PSD Plastic)." (Industry Standard Reference for comparison). Link

-

Bertrand, G. H. V., et al. (2015).[6] "Pulse Shape Discrimination between (Fast or Thermal) Neutrons and Gamma Rays with Plastic Scintillators: State of the Art." NIM A. Link[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. ejournal.brin.go.id [ejournal.brin.go.id]

- 4. researchgate.net [researchgate.net]

- 5. US9309456B2 - Plastic scintillator with effective pulse shape discrimination for neutron and gamma detection - Google Patents [patents.google.com]

- 6. osti.gov [osti.gov]

Quantitative Analysis of 1,6-Diphenylhexane in Solution: A Senior Application Scientist's Guide

This comprehensive guide provides detailed application notes and protocols for the accurate determination of 1,6-diphenylhexane concentration in various solutions. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a selection of robust analytical techniques, explaining the causality behind experimental choices to ensure data integrity and reproducibility. The protocols described herein are designed as self-validating systems, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Quantifying this compound

This compound is a non-polar aromatic hydrocarbon characterized by a central hexane chain flanked by two phenyl groups. Its molecular structure imparts unique physicochemical properties, making it a subject of interest in various fields, including as a model compound in studies of polymer chemistry, as a component in organic scintillators, and as a potential building block in the synthesis of novel organic materials. Accurate quantification of this compound is paramount for reaction monitoring, purity assessment, solubility studies, and quality control.

This guide details three primary analytical methods for the determination of this compound concentration:

-

UV-Vis Spectrophotometry: A rapid and cost-effective method for routine analysis.

-

High-Performance Liquid Chromatography (HPLC): A highly selective and sensitive technique for complex matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for identification and quantification, especially at trace levels.

A critical aspect of any quantitative analysis is the preparation of accurate standard solutions, which requires knowledge of the analyte's solubility. Due to the lack of extensive published solubility data for this compound, this guide also provides a protocol for its experimental determination.

Foundational Knowledge: Solubility Profile of this compound

The principle of "like dissolves like" governs the solubility of this compound. Its non-polar nature, dominated by the hydrocarbon backbone and phenyl rings, dictates its solubility in various organic solvents.

Expected Solubility Profile:

-

High Solubility: In non-polar and moderately polar aprotic solvents such as hexane, cyclohexane, toluene, diethyl ether, and dichloromethane. The van der Waals forces between this compound and these solvents are similar, promoting dissolution.

-

Moderate to Low Solubility: In polar aprotic solvents like acetone and ethyl acetate.

-

Very Low Solubility: In polar protic solvents such as methanol, ethanol, and water. The strong hydrogen bonding network in these solvents makes it energetically unfavorable to accommodate the non-polar this compound molecules.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar Aliphatic | Hexane, Cyclohexane | High | "Like dissolves like"; dominated by van der Waals interactions. |

| Non-polar Aromatic | Toluene, Benzene | High | Favorable π-π stacking interactions between phenyl rings. |

| Halogenated | Dichloromethane, Chloroform | High | Good balance of polarity to solvate the aromatic rings. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ether oxygen provides some polarity but the overall solvent is non-polar. |

| Ketones | Acetone | Moderate to Low | Increased polarity of the carbonyl group reduces affinity. |

| Alcohols | Methanol, Ethanol | Very Low | Strong hydrogen bonding network of the solvent excludes the non-polar solute. |

| Aqueous | Water | Insoluble | Highly polar nature of water and strong hydrogen bonding. |

Protocol for Experimental Determination of Solubility

This protocol outlines a gravimetric method to determine the solubility of this compound in a solvent of interest.

Materials:

-

This compound (solid)

-

Selected solvent (analytical grade)

-

Scintillation vials or small glass vials with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Pre-weighed glass vials for solvent evaporation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial.

-

Pipette a known volume (e.g., 5 mL) of the selected solvent into the vial.

-

Securely cap the vial and vortex vigorously for 1 minute to facilitate initial dissolution.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for at least 24 hours to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 2 mL) of the supernatant into a syringe, avoiding any solid particles.

-

Attach a 0.45 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed glass vial. Record the exact volume of the filtered aliquot.

-

-

Gravimetric Analysis:

-

Place the vial containing the filtered solution in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of nitrogen can be used to accelerate this process.

-

Once the solvent has fully evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.

-

Solubility is then expressed as mass per volume (e.g., mg/mL or g/L).

-

Method 1: UV-Vis Spectrophotometry

Principle

The Beer-Lambert law is the fundamental principle behind quantitative UV-Vis spectrophotometry. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution[3].

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity (in L·mol⁻¹·cm⁻¹), a constant for a given substance at a specific wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the analyte (in mol·L⁻¹).

Protocol for Determination of λmax and Molar Absorptivity (ε)

Since the molar absorptivity of this compound is not well-documented, it must be determined experimentally. This is achieved by creating a calibration curve from a series of standard solutions of known concentrations[3][4][5][6][7].

Materials:

-

This compound (analytical standard grade)

-

Spectrophotometric grade solvent (e.g., cyclohexane or hexane)

-

Volumetric flasks (various sizes)

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a known mass of this compound (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the solid to a volumetric flask (e.g., 100 mL).

-

Dissolve the solid in a small amount of the chosen solvent and then dilute to the mark with the same solvent.

-

Calculate the molar concentration of the stock solution. (Molecular Weight of this compound = 238.38 g/mol ).

-

-

Determination of λmax:

-

Prepare a dilute solution from the stock solution.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill another quartz cuvette with the dilute this compound solution.

-

Scan the absorbance of the solution over a relevant UV range (e.g., 200-400 nm) against the solvent blank.

-

The wavelength at which the maximum absorbance is observed is the λmax.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of at least five standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis on the data. The plot should be linear and pass through the origin.

-

-

Calculation of Molar Absorptivity (ε):

-

The slope of the calibration curve is equal to εb. Since the path length (b) is typically 1 cm, the slope of the line is the molar absorptivity (ε).

-

Protocol for Quantifying an Unknown Sample

-

Sample Preparation:

-

Dissolve the unknown sample in the same solvent used for the standards.

-

If necessary, dilute the sample so that its absorbance falls within the linear range of the calibration curve (typically 0.1 to 1.0 absorbance units).

-

-

Measurement and Calculation:

-

Measure the absorbance of the unknown sample at the λmax.

-

Determine the concentration of the unknown sample using the equation of the line from the calibration curve (y = mx + c, where y is absorbance, m is the slope, x is concentration, and c is the y-intercept, which should be close to zero).

-

Table 2: Instrument Parameters for UV-Vis Spectrophotometry

| Parameter | Setting | Rationale |

| Wavelength Range | 200 - 400 nm | To identify the λmax of the phenyl chromophore. |

| Scan Speed | Medium | A balance between scan time and spectral resolution. |

| Slit Width | 1.0 nm | Provides good spectral resolution for most applications. |

| Blank | Spectrophotometric grade solvent | To correct for absorbance from the solvent and cuvette. |

| Cuvette | 1 cm path length quartz | Quartz is transparent in the UV range. |

Diagram 1: Workflow for UV-Vis Spectrophotometric Analysis

Sources

- 1. 1,6-Diphenylhexatriene [omlc.org]

- 2. Deep UV dispersion and absorption spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Accurate Measurement of Molar Absorptivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virtual Labs [mas-iiith.vlabs.ac.in]

- 6. uregina.ca [uregina.ca]

- 7. How to Find Molar Absorptivity Using the Beer-Lambert Law | Chemistry | Study.com [study.com]

Application Notes and Protocols for the Derivatization of 1,6-Diphenylhexane to Enhance Pharmaceutical Properties

Introduction: The Therapeutic Potential of the 1,6-Diphenylhexane Scaffold

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. Its lipophilic nature, conferred by the two phenyl rings and the flexible hexane linker, allows for significant interaction with biological membranes and potential penetration into the central nervous system. However, the parent molecule often lacks the specific functional groups required for potent and selective biological activity, as well as favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.

This guide provides a comprehensive overview of strategic derivatization protocols for the this compound core. The methodologies outlined herein are designed to introduce a diverse range of functional groups, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of key drug-like properties. The overarching goal is to equip researchers in drug discovery and medicinal chemistry with the foundational knowledge and practical protocols to unlock the full therapeutic potential of this versatile scaffold. The strategic functionalization of such scaffolds is a cornerstone of modern drug discovery, allowing for the rapid generation of molecular libraries to probe biological systems and identify lead compounds with enhanced efficacy and safety profiles.[1][2]

Strategic Approaches to Derivatization

The derivatization of this compound can be approached through several key synthetic strategies, primarily targeting the aromatic rings and the aliphatic hexane chain. The choice of strategy will be dictated by the desired physicochemical and pharmacological properties of the final compound.

Core Derivatization Strategies

| Strategy | Target Moiety | Rationale | Potential Enhanced Properties |

| Electrophilic Aromatic Substitution | Phenyl Rings | Introduction of electron-donating or electron-withdrawing groups to modulate electronic properties and provide handles for further functionalization. | Altered receptor binding affinity, improved metabolic stability, modified solubility. |

| Benzylic Functionalization | Carbons adjacent to Phenyl Rings | Introduction of polar groups or pharmacophores at positions that can influence interactions with biological targets. | Increased solubility, introduction of hydrogen bonding capabilities, potential for chiral derivatization. |

| Aliphatic Chain Modification | Hexane Linker | Altering the length, rigidity, or polarity of the linker to optimize the spatial orientation of the phenyl rings for target engagement. | Modified lipophilicity, improved conformational constraint, enhanced binding affinity. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key derivatization reactions on the this compound scaffold. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Para-Nitration of this compound via Electrophilic Aromatic Substitution

This protocol describes the introduction of a nitro group at the para-position of the phenyl rings, a versatile handle for subsequent chemical transformations.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice Bath

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Silica Gel for Column Chromatography

-

Hexane/Ethyl Acetate Solvent System

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of dichloromethane.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v, 2.2 equivalents of HNO₃) dropwise to the stirred solution. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1,6-bis(4-nitrophenyl)hexane.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality: The strong acid mixture generates the nitronium ion (NO₂⁺), a potent electrophile, which then attacks the electron-rich phenyl rings. The para-position is favored due to steric hindrance and electronic effects.

Protocol 2: Benzylic Bromination of this compound

This protocol introduces a bromine atom at the benzylic position, which can be readily displaced by various nucleophiles to introduce diverse functionalities.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon Tetrachloride (CCl₄) or another suitable non-polar solvent

-

Reflux Condenser

-

Inert Atmosphere (Nitrogen or Argon)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Rotary Evaporator

-

Silica Gel for Column Chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent), N-bromosuccinimide (2.2 equivalents), and a catalytic amount of benzoyl peroxide or AIBN.

-

Add carbon tetrachloride to dissolve the reactants and flush the system with an inert gas.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove succinimide.

-

Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product via silica gel chromatography to obtain 1,6-dibromo-1,6-diphenylhexane.

-

Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).

Causality: The radical initiator generates bromine radicals from NBS, which selectively abstract the benzylic hydrogens due to the stability of the resulting benzylic radical intermediate.

Enhancing Physicochemical Properties: Strategies and Evaluation

A primary goal of derivatization is to improve the drug-like properties of the this compound scaffold, particularly solubility and bioavailability.

Strategies for Enhancing Solubility

Poor aqueous solubility is a common challenge in drug development.[3][4][5][6] The following strategies can be employed to enhance the solubility of this compound derivatives:

-

Introduction of Ionizable Groups: The incorporation of acidic (e.g., carboxylic acids, phenols) or basic (e.g., amines) functional groups allows for salt formation, which can dramatically increase aqueous solubility.[5][7]

-

Addition of Polar Functional Groups: The introduction of hydroxyl, amide, or sulfone groups can increase the polarity of the molecule and its ability to form hydrogen bonds with water.

-

PEGylation: The attachment of polyethylene glycol (PEG) chains can improve solubility and pharmacokinetic profiles.

Protocol 3: Synthesis of a Water-Soluble Amine Derivative

This protocol details the conversion of the previously synthesized 1,6-bis(4-nitrophenyl)hexane to a more water-soluble diamine derivative.

Materials:

-

1,6-bis(4-nitrophenyl)hexane

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron Powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, suspend 1,6-bis(4-nitrophenyl)hexane (1 equivalent) in ethanol.

-

Add Tin(II) chloride dihydrate (5-6 equivalents) or iron powder (excess) to the suspension.

-

Slowly add concentrated hydrochloric acid dropwise while stirring.

-

Heat the reaction mixture to reflux for 3-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude diamine product by column chromatography or recrystallization.

-

Characterize the final product, 1,6-bis(4-aminophenyl)hexane, by NMR and MS.

Causality: The nitro groups are reduced to primary amines under acidic conditions using a reducing agent like tin(II) chloride or iron. The resulting diamine is basic and can be protonated to form a water-soluble salt.

Workflow for Derivatization and Property Assessment

The following diagram illustrates a typical workflow for the derivatization of this compound and the subsequent evaluation of its enhanced properties.

Caption: Workflow for this compound derivatization and evaluation.

Characterization of Novel Derivatives

Thorough characterization of newly synthesized derivatives is crucial to confirm their identity, purity, and to establish a foundation for understanding their biological activity.

Standard Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of new functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

Logical Framework for Enhanced Properties

The rationale for derivatization is based on a logical progression from the core scaffold to derivatives with improved pharmaceutical attributes.

Caption: Logical progression from problem to solution.

Conclusion

The derivatization of the this compound scaffold is a powerful strategy for the development of novel drug candidates. By systematically modifying the aromatic rings and the aliphatic linker, researchers can fine-tune the physicochemical and pharmacological properties of these molecules. The protocols and strategies outlined in this guide provide a solid foundation for initiating a medicinal chemistry program centered on this promising scaffold. The successful application of these methods will undoubtedly lead to the discovery of new chemical entities with enhanced therapeutic potential.

References

-

Babu, A., & Kumar, A. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(72), 8989-9006. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-